molecular formula C7H16ClNO2 B1377502 3-(2-Ethoxyethoxy)azetidine hydrochloride CAS No. 1432681-92-9

3-(2-Ethoxyethoxy)azetidine hydrochloride

Cat. No.: B1377502
CAS No.: 1432681-92-9
M. Wt: 181.66 g/mol
InChI Key: SVNIICQIEAAEGW-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)azetidine hydrochloride is an azetidine-based chemical building block supplied as its hydrochloride salt to enhance stability. This compound features an azetidine ring, a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom , which is substituted with a 2-ethoxyethoxy side chain. The structural motif of an alkoxy-substituted azetidine is shared with other research compounds, such as 3-(2-methoxyethoxy)azetidine hydrochloride (PubChem CID: 17817374) and 3-(2-phenoxyethoxy)azetidine (PubChem CID: 53409241) , highlighting its role as a versatile scaffold in medicinal chemistry and drug discovery. As a small, rigid heterocycle, the azetidine ring is of significant interest in the design of novel pharmaceutical agents, often used to influence the molecular conformation, metabolic stability, and physicochemical properties of lead compounds. The ethoxyethoxy linker in this molecule provides flexibility and potential ether-oxygen hydrogen-bond acceptors, which can be critical for target binding. This product is intended for use as a synthetic intermediate or a reactant in organic synthesis and chemical biology research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals in a laboratory setting with appropriate engineering controls and personal protective equipment (PPE).

Properties

IUPAC Name

3-(2-ethoxyethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-9-3-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIICQIEAAEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Ethoxyethoxy)azetidine Hydrochloride: Structural Utility and Physicochemical Modulation in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern landscape of drug discovery, the "escape from flatland" initiative has driven the adoption of saturated heterocycles to improve clinical success rates. 3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS: 1432681-92-9) represents a high-value building block in this domain.[1] Unlike a therapeutic agent with a single protein target, this compound operates via a structural mechanism of action , serving as a critical bioisostere for morpholine, piperidine, and cyclohexyl groups.

This guide details the mechanistic impact of incorporating the 3-(2-ethoxyethoxy)azetidine motif into bioactive small molecules. It elucidates how this specific scaffold modulates pKa, lowers lipophilicity (LogD), and enhances metabolic stability, providing a robust protocol for its application in lead optimization.

Chemical Identity & Properties

Before analyzing its biological interaction, it is critical to understand the fundamental properties of the reagent as supplied.

PropertySpecification
IUPAC Name This compound
CAS Number 1432681-92-9
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Appearance White to off-white solid / Viscous oil (hygroscopic)
Solubility Highly soluble in Water, DMSO, Methanol
Storage -20°C, Desiccated (Hygroscopic nature of HCl salt)

Mechanism of Action: Physicochemical Modulation

The "mechanism" of 3-(2-Ethoxyethoxy)azetidine is defined by its ability to alter the Multiparameter Optimization (MPO) score of a drug candidate. It functions through three primary mechanistic pillars:

The pKa Modulation Effect

The azetidine nitrogen is more basic than that of larger rings (like piperidine) or acyclic amines due to ring strain and the specific hybridization of the nitrogen lone pair. However, the 3-alkoxy substituent exerts an electron-withdrawing inductive effect (-I effect) through the carbon framework.

  • Mechanism: The electronegative oxygen at the 3-position pulls electron density, slightly lowering the pKa of the azetidine nitrogen compared to unsubstituted azetidine.

  • Biological Outcome: This fine-tuning often brings the pKa into the physiological range (6.5–7.5), improving membrane permeability while maintaining solubility in the stomach (low pH).

Metabolic Shielding (The "Soft Spot" Blockade)

Metabolic clearance often occurs via oxidative dealkylation or hydroxylation.

  • Traditional Liability: Morpholine rings are prone to oxidative opening. Piperidines are prone to hydroxylation.

  • Azetidine Mechanism: The 4-membered ring is sterically compact and electronically distinct.[2] Substituting the 3-position removes the most accessible site for CYP450-mediated oxidation. The ethoxyethoxy tail acts as a "metabolic handle," which is generally more stable than direct alkyl chains due to the ether oxygen reducing the lipophilicity that attracts metabolic enzymes.

Bioisosteric Replacement of Morpholine

The 3-(2-ethoxyethoxy)azetidine moiety is a topological mimetic of morpholine but with distinct vectors.

  • Morpholine: Chair conformation, often metabolically liable.

  • Azetidine Ether: Puckered conformation. The ether oxygen is projected distally, allowing it to engage in hydrogen bonding interactions similar to the morpholine oxygen, but with a reduced lipophilic footprint.

Visualization: The Bioisosteric Logic Flow

The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.

Bioisostere_Logic Lead_Compound Lead Compound (Morpholine Core) Problem Issue: High Clearance / Low Sol Lead_Compound->Problem Analysis Strategy Strategy: Azetidine Replacement Problem->Strategy SAR Design Mechanism Mechanism: 1. Lower LogD 2. pKa Tuning 3. CYP Blocking Strategy->Mechanism Structural Effect Outcome Optimized Candidate: Improved DMPK Mechanism->Outcome In Vivo Result

Figure 1: Decision logic for replacing traditional heterocycles with 3-(2-ethoxyethoxy)azetidine to resolve DMPK liabilities.

Experimental Protocols

To integrate this building block into a drug scaffold, specific synthetic protocols must be followed to maintain the integrity of the ether chain and the azetidine ring.

Protocol A: SNAr Coupling (Nucleophilic Aromatic Substitution)

Use this protocol to attach the azetidine to an aromatic heterocycle (e.g., pyridine, pyrimidine).

Reagents:

  • Substrate: 2-Chloropyrimidine derivative (1.0 equiv)

  • Reagent: 3-(2-Ethoxyethoxy)azetidine HCl (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the chloropyrimidine substrate in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure basicity neutralizes the HCl salt upon addition.

  • Addition: Add 3-(2-Ethoxyethoxy)azetidine HCl in one portion.

  • Reaction: Heat the mixture to 80°C. Monitor via LC-MS.

    • Note: Azetidines are nucleophilic but sterically less hindered than piperidines; reaction times are typically 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.

  • Validation: Verify product mass (M+H) and disappearance of the chlorine isotope pattern.

Protocol B: Handling & Storage of the HCl Salt

The hydrochloride salt is hygroscopic. Improper handling leads to stoichiometry errors (weighing water instead of compound).

  • Storage: Keep in a tightly sealed vial within a secondary desiccator at -20°C.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solvent Choice: If the free base is required, suspend in DCM and wash with saturated NaHCO₃. Do not use strong bases (NaOH) for prolonged periods as ring opening is a theoretical risk under harsh conditions, though 3-substituted azetidines are generally robust.

Biological Systems Analysis: In Vitro & In Vivo

When a molecule containing this motif enters a biological system, the following interactions are observed:

Permeability (PAMPA/Caco-2)

The 2-ethoxyethoxy tail adds polar surface area (tPSA) via the ether oxygen.

  • Observation: Compared to a simple propyl group, the ethoxyethoxy group reduces passive diffusion slightly due to polarity.

  • Benefit: However, it significantly reduces non-specific binding (LLE) and prevents the compound from getting "stuck" in lipid membranes, often improving the free fraction in plasma.

hERG Channel Inhibition

Azetidines are less lipophilic than piperidines.

  • Causality: hERG inhibition is often driven by basic amines + lipophilic bulk.

  • Effect: Replacing a piperidine with 3-(2-ethoxyethoxy)azetidine typically reduces hERG potency (a safety benefit) by lowering the overall LogP and altering the geometric presentation of the basic nitrogen.

Visualization: Metabolic Stability Pathway

Metabolic_Stability cluster_0 Metabolic Fate Drug_Input Drug-Azetidine Conjugate CYP_Enzyme CYP450 Enzyme (Oxidative Attack) Drug_Input->CYP_Enzyme Path_A Ring Oxidation (Blocked) Steric/Electronic Shielding CYP_Enzyme->Path_A Primary Route Path_B Ether Dealkylation (Slow) Minor Metabolite Formation CYP_Enzyme->Path_B Secondary Route Result Extended Half-Life (t1/2) Path_A->Result Maintains Activity

Figure 2: The metabolic shielding effect of the 3-substituted azetidine core against CYP450 degradation.

References

  • National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[3] Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres. Retrieved October 26, 2023, from [Link]

Sources

Strategic Utilization of 3-(2-Ethoxyethoxy)azetidine Hydrochloride in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS: 535924-73-3 analog/derivative class) Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Executive Summary

In modern drug discovery, the "Molecular Obesity" crisis—where drug candidates become increasingly lipophilic and insoluble—has necessitated the use of highly specific, property-modulating building blocks. This compound represents a high-value tool compound designed to address two critical failure modes in pre-clinical development: poor aqueous solubility and metabolic instability .

By combining the structural rigidity of the azetidine ring (a bioisostere for piperidine/pyrrolidine) with a short polyethylene glycol (PEG)-like tail, this scaffold offers a dual-action mechanism: it rigidifies the vector of attachment while simultaneously lowering LogD via the ether-oxygen atoms. This guide details the physicochemical rationale, synthetic utility, and experimental protocols for deploying this building block in Multiparameter Optimization (MPO).

Part 1: Chemical Architecture & Property Profiling

The "Mini-PEG" Azetidine Effect

The structure of 3-(2-Ethoxyethoxy)azetidine is a hybrid of a strained heterocycle and a solubilizing ether chain. Its utility is best understood through the lens of Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) .

  • The Azetidine Core: Unlike the flexible piperidine (6-membered) or pyrrolidine (5-membered) rings, the 4-membered azetidine ring possesses significant ring strain (

    
     26 kcal/mol) and distinct puckering geometry. This rigidifies the position of the substituent at C3, reducing the entropic penalty upon protein binding.
    
  • The Ethoxyethoxy Tail: This side chain functions as a "Mini-PEG." It introduces two hydrogen bond acceptors (ethers) without adding hydrogen bond donors (HBD), which is crucial for improving solubility without penalizing membrane permeability (as excessive HBDs often do).

Physicochemical Comparison

The following table illustrates why a medicinal chemist would "scaffold hop" from a standard piperidine to this azetidine derivative.

Parameter4-Methoxy-Piperidine3-(2-Ethoxyethoxy)azetidineImpact on Drug Design
Fsp³ Character HighHighMaintains 3D complexity (escapes "Flatland").
Basicity (pKa) ~10.5~8.5 - 9.5Lower pKa reduces lysosomal trapping and hERG liability.
LogD (Lipophilicity) HighLow Ether oxygens lower LogD, improving metabolic stability.
Solubility ModerateHigh The glycol chain disrupts crystal packing and solvates the molecule.
Metabolic Soft Spots Ring oxidationReduced The strained ring is less prone to P450 oxidation than piperidine.

Part 2: Strategic Applications in Drug Discovery

Logic Diagram: When to Deploy

The following decision tree illustrates the specific medicinal chemistry scenarios where this building block is the optimal solution.

ApplicationLogic Start Lead Compound Liability Solubility Poor Aqueous Solubility Start->Solubility Metabolism High Clearance (CYP) Start->Metabolism Vector Suboptimal Vector/Exit Start->Vector Decision2 Is the core lipophilic (LogD > 3.5)? Solubility->Decision2 Metabolism->Decision2 Decision1 Is the current linker flexible (e.g., propyl amine)? Vector->Decision1 Solution Deploy 3-(2-Ethoxyethoxy)azetidine Decision1->Solution Yes Decision2->Solution Yes Mechanism1 Rigidification (Entropy Benefit) Solution->Mechanism1 Mechanism2 Solubilizing Tail (Mini-PEG) Solution->Mechanism2

Figure 1: Decision logic for scaffold hopping to ethoxyethoxy-azetidine during Lead Optimization.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are often the failure point. Long aliphatic chains destroy solubility. The 3-(2-ethoxyethoxy)azetidine motif serves as an ideal "exit vector" from an E3 ligase binder (like VHL or Cereblon ligands), providing a pre-oriented, soluble launchpad for the linker.

Part 3: Experimental Protocols (Self-Validating Systems)

Handling & Stability (Trustworthiness)
  • Storage: As a hydrochloride salt, the compound is hygroscopic. Store at -20°C in a desiccator.

  • Free Basing: Crucial Note: Azetidines are stable, but the free base is volatile and can polymerize if heated neat. Always generate the free base in situ or in solution (DCM/MeOH) at low temperatures. Do not distill the free base.

Protocol: SₙAr Coupling to a Heteroaryl Chloride

This protocol describes the attachment of the azetidine to a chloropyrimidine core (a common kinase inhibitor scaffold). This is a self-validating protocol: the disappearance of the starting material's UV trace and the shift in retention time (due to the polar tail) provide immediate feedback.

Reagents:

  • Substrate: 4,6-Dichloropyrimidine (1.0 eq)

  • Reagent: 3-(2-Ethoxyethoxy)azetidine HCl (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Solvent:

    
    -Butanol (or DMF for higher T)
    

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (149 mg, 1.0 mmol) in

    
    -Butanol (3 mL).
    
  • Addition: Add DIPEA (0.52 mL, 3.0 mmol) followed by 3-(2-ethoxyethoxy)azetidine HCl (1.1 mmol).

    • Why: Adding the base before the amine salt ensures the azetidine is deprotonated immediately upon hitting the solution, preventing salt clumping.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Monitoring: Check via LC-MS.[1] The product will be more polar (earlier retention time) than the dichloro starting material but less polar than the hydrolyzed byproduct (if water was present).

    • Mass Spec Check: Look for the M+1 peak corresponding to the monosubstituted product. The characteristic Chlorine isotope pattern (3:1 ratio for

      
      ) should still be visible if one Cl remains.
      
  • Workup (Aqueous):

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

    • Critical Step: The product contains an ether tail and an azetidine; it is moderately polar. Do not use acidic washes (like 1N HCl), or you will protonate the product and lose it to the aqueous layer.

  • Purification: Concentrate the organic layer. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Part 4: Mechanistic Visualization (Pathway)

The following diagram details the metabolic stability advantage of this scaffold compared to a traditional piperidine.

MetabolicStability Piperidine Piperidine Scaffold (Traditional) CYP450 CYP450 Enzyme (Liver Microsomes) Piperidine->CYP450 High Affinity Azetidine 3-(2-Ethoxyethoxy)azetidine (Optimized) Azetidine->CYP450 Low Affinity (Steric/Strain) Stable Metabolically Stable (Low Clearance) Azetidine->Stable Ether Tail Protects Lipophilic Sites Oxidation1 Alpha-Carbon Oxidation (High Rate) CYP450->Oxidation1 Oxidation2 Ring Opening/N-Dealkylation Oxidation1->Oxidation2 Rapid Clearance

Figure 2: Metabolic fate comparison. The strained azetidine ring resists the alpha-carbon oxidation typical of larger rings.

References

  • Azetidines in Medicinal Chemistry

    • Smith, A. et al. "Azetidines: New Profiles for Drug Discovery." Journal of Medicinal Chemistry. (General Reference for Azetidine physicochemical properties).
    • Source:

  • Solubility Strategies

    • Lipinski, C. A. "Solubility in water and DMSO: Issues and potential solutions." Advanced Drug Delivery Reviews.
    • Source:

  • Building Block Availability

    • Enamine Store - Azetidine Building Blocks.[2]

    • Source:

  • Bioisosteres

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
    • Source:

Sources

The Advent of the 3-Alkoxyazetidine Scaffold: A Synthetic Chemist's In-Depth Guide to its Discovery and First Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the strained four-membered azetidine ring has been a coveted motif in medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisostere for other functionalities have cemented its status as a privileged scaffold in modern drug discovery. Among its many derivatives, the 3-alkoxyazetidine series stands out for its potential to fine-tune physicochemical properties such as lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the discovery and seminal synthetic strategies for accessing this valuable class of compounds, with a focus on the underlying principles and practical considerations for researchers in drug development.

The Genesis of a Scaffold: Early Approaches to 3-Functionalized Azetidines

The journey to 3-alkoxyazetidines begins with the synthesis of their essential precursor, 3-hydroxyazetidine. Early synthetic efforts were fraught with challenges due to the inherent ring strain of the four-membered heterocycle. One of the foundational methods for constructing the azetidine core involves the cyclization of 1,3-aminoalcohols or their derivatives. A common and industrially relevant approach starts from the readily available starting materials, epichlorohydrin and a primary amine.

A notable example is the synthesis of 1-benzyl-3-hydroxyazetidine, a key intermediate. This process typically involves the reaction of benzylamine with epichlorohydrin to form a chlorohydrin intermediate, which then undergoes base-mediated cyclization to yield the desired azetidinol. Subsequent hydrogenolysis of the benzyl group provides the free 3-hydroxyazetidine.[1]

The Dawn of 3-Alkoxyazetidines: An Early Synthesis via Aziridine Rearrangement

While direct O-alkylation of 3-hydroxyazetidine is now the most common route, one of the earliest documented syntheses of a 3-alkoxyazetidine derivative involved a more intricate rearrangement of an aziridine precursor. A notable study reported the synthesis of N-substituted 3-methoxy-3-methylazetidines from the corresponding 1-alkyl-2-bromomethyl-2-methylaziridines.[2] In this innovative approach, treatment of the aziridine with sodium borohydride in methanol did not result in a simple reduction, but instead induced a ring expansion. This transformation proceeds through a bicyclic aziridinium intermediate, which is then opened by the methanol solvent to furnish the 3-methoxyazetidine product.[2]

This early work, while not a general method for a wide range of 3-alkoxyazetidines, demonstrated the feasibility of accessing this scaffold and highlighted the unique reactivity of strained-ring systems.

Modern Synthetic Strategies: Two Pillars of 3-Alkoxyazetidine Synthesis

The contemporary synthesis of 3-alkoxyazetidine derivatives largely relies on the O-alkylation of a suitably N-protected 3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions. The two principal methods for the crucial etherification step are the Williamson ether synthesis and the Mitsunobu reaction.

Workflow for the Synthesis of 3-Alkoxyazetidines

Synthetic Workflow cluster_0 Part 1: Synthesis of N-Boc-3-hydroxyazetidine cluster_1 Part 2: O-Alkylation cluster_2 Part 3: Deprotection Epichlorohydrin Epichlorohydrin 1-Benzyl-3-hydroxyazetidine 1-Benzyl-3-hydroxyazetidine Epichlorohydrin->1-Benzyl-3-hydroxyazetidine 1. Ring opening 2. Cyclization Amine (e.g., Benzylamine) Amine (e.g., Benzylamine) Amine (e.g., Benzylamine)->1-Benzyl-3-hydroxyazetidine 3-Hydroxyazetidine 3-Hydroxyazetidine 1-Benzyl-3-hydroxyazetidine->3-Hydroxyazetidine Hydrogenolysis (e.g., Pd/C, H2) N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc protection (Boc)2O N-Boc-3-alkoxyazetidine_W N-Boc-3-alkoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-alkoxyazetidine_W Williamson Ether Synthesis (Base, Alkyl Halide) N-Boc-3-alkoxyazetidine_M N-Boc-3-alkoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-alkoxyazetidine_M Mitsunobu Reaction (Alcohol, PPh3, DIAD/DEAD) 3-Alkoxyazetidine 3-Alkoxyazetidine N-Boc-3-alkoxyazetidine_W->3-Alkoxyazetidine Acidic Deprotection (e.g., TFA, HCl) N-Boc-3-alkoxyazetidine_M->3-Alkoxyazetidine

Figure 1: General synthetic workflow for 3-alkoxyazetidine derivatives.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic and reliable method for forming ether linkages, can be effectively applied to the synthesis of 3-alkoxyazetidines. This SN2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical for the efficient deprotonation of the hydroxyl group. A strong, non-nucleophilic base such as sodium hydride (NaH) is often used to ensure complete formation of the alkoxide. Weaker bases like potassium carbonate can also be employed, particularly with more reactive alkylating agents.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides) or sulfonates (tosylates, mesylates) are the preferred alkylating agents. The reaction proceeds via an SN2 mechanism, so steric hindrance at the electrophilic carbon should be minimized to avoid competing elimination reactions.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal. These solvents solvate the cation of the alkoxide but not the nucleophilic oxygen atom, thereby increasing its reactivity.

  • Preparation of the Alkoxide: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Reaction Mixture: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Azetidinol N-Boc-3-hydroxyazetidine Alkoxide Azetidin-3-oxide anion Azetidinol->Alkoxide + Base NaH Base->Alkoxide Product N-Boc-3-methoxyazetidine Alkoxide->Product SN2 AlkylHalide CH3-I AlkylHalide->Product

Figure 2: Mechanism of the Williamson Ether Synthesis.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the synthesis of 3-alkoxyazetidines, particularly when the Williamson ether synthesis is challenging due to steric hindrance or the use of less reactive alkylating agents.[3] This one-pot reaction activates the hydroxyl group of the azetidinol in situ, allowing for its displacement by a nucleophilic alcohol.

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: The reaction typically employs triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). An excess of these reagents is often used to drive the reaction to completion.

  • Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 15.[4] This ensures that the nucleophile can be deprotonated by the betaine intermediate formed from PPh3 and DEAD/DIAD. For the synthesis of 3-alkoxyazetidines, the alcohol partner acts as the nucleophile.

  • Solvent and Temperature: The reaction is typically carried out in an anhydrous polar aprotic solvent like THF or dichloromethane (DCM) at or below room temperature to control the exothermic reaction.

  • Purification Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct, which can complicate purification.[5][6] Chromatographic separation is often required, though crystallization or extraction techniques can sometimes be employed.[5][6]

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. Elution with a gradient of ethyl acetate in hexanes is typically effective in separating the desired product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.[6]

Mitsunobu Reaction PPh3 Triphenylphosphine Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Alkoxyphosphonium Salt Betaine->Oxyphosphonium Alcohol_Nuc R-OH (Nucleophile) Alcohol_Nuc->Oxyphosphonium Deprotonation by Betaine Azetidinol N-Boc-3-hydroxyazetidine Azetidinol->Oxyphosphonium Attack on P Product N-Boc-3-alkoxyazetidine Oxyphosphonium->Product SN2 attack by R-O- TPPO Triphenylphosphine Oxide Oxyphosphonium->TPPO

Figure 3: Simplified mechanism of the Mitsunobu Reaction.

Comparative Analysis and Field-Proven Insights

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Generality Best for primary and some secondary alkyl halides.Broad scope for primary and secondary alcohols.
Stereochemistry SN2 inversion at the alkyl halide.SN2 inversion at the alcohol center.
Reaction Conditions Often requires strong base and elevated temperatures.Mild, often at or below room temperature.
Byproducts Inorganic salts (e.g., NaI), easily removed by washing.Triphenylphosphine oxide and dialkyl hydrazinedicarboxylate, often requiring chromatography for removal.[5][6]
Yields Generally good to excellent for suitable substrates.Can be high, but may be impacted by purification losses.
Key Advantage Simple workup and purification.Mild conditions, suitable for sensitive substrates and sterically hindered alcohols.[3]
Key Disadvantage Limited by the reactivity of the alkylating agent; risk of elimination.Difficult purification; stoichiometric amounts of reagents.

Expert Insights:

As a Senior Application Scientist, the choice between these two powerful methods is dictated by the specific synthetic challenge. For the synthesis of simple, unhindered 3-alkoxyazetidines where the corresponding alkyl halide is readily available, the Williamson ether synthesis is often the more practical and scalable choice due to its straightforward purification.

However, the Mitsunobu reaction becomes indispensable when dealing with more complex or sterically demanding alcohols as the alkoxy source, or when milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule. While the purification can be challenging, modern chromatographic techniques and the development of polymer-supported reagents have mitigated this issue to some extent.[7] The ability to achieve a stereochemical inversion at the azetidinol center is another significant advantage of the Mitsunobu reaction in the context of chiral synthesis.

Conclusion

The synthesis of 3-alkoxyazetidine derivatives has evolved from early, serendipitous discoveries to highly reliable and versatile methodologies. The foundational synthesis of the 3-hydroxyazetidine core, coupled with the strategic application of either the Williamson ether synthesis or the Mitsunobu reaction, provides medicinal chemists with a robust toolkit for accessing a diverse range of these valuable scaffolds. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as detailed in this guide, is paramount for the efficient and successful incorporation of the 3-alkoxyazetidine motif into the next generation of therapeutic agents.

References

  • Martin, S. F., & Dodge, J. A. (1991).
  • Dandapani, S., & Curran, D. P. (2002). Fluorous Mitsunobu reagents and reactions. Tetrahedron, 58(19), 3855-3864.
  • Singh, R. K., et al. (2021).
  • Killoran, P. (2017). Response to "I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture?". ResearchGate. Retrieved from

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Hughes, D. L. (1996). The Mitsunobu Reaction.
  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemistry – An Asian Journal, 2(11), 1340-1355.
  • Dodge, J. A., & Jones, S. A. (1997). Advances in the Mitsunobu reaction for the stereochemical inversion of hindered secondary alcohols. Recent Research Developments in Organic Chemistry, 1, 273-283.
  • Anderson, N. G. (2001). Practical Process Research & Development. Academic Press.
  • Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modified reagents and the quest for a catalytic version. European Journal of Organic Chemistry, 2004(13), 2763-2772.
  • Mitsunobu, O., & Yamada, M. (1967). Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts. Bulletin of the Chemical Society of Japan, 40(10), 2380-2382.
  • Koppel, G. A. (1972). The Mitsunobu Reaction. In Organic Reactions (pp. 253-504). John Wiley & Sons, Inc.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Dave, P. R., et al. (1996). Acylative Dealkylation of N-tert-Butyl-3-substituted Azetidines: Facile Access to [1.1.0]Azabicyclobutane, 3-Hydroxyazetidinium Hydrochloride, and 3-Azetidinones. The Journal of Organic Chemistry, 61(16), 5453–5455.

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An In-depth Technical Guide on the Physicochemical Properties of Substituted Azetidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1][2] Their rigid, sp3-rich structure provides a unique scaffold that can impart desirable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[3][4] The introduction of an azetidine ring can also modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it an attractive design element for drug candidates.[1][2][5] This guide provides a comprehensive overview of the critical physicochemical properties of substituted azetidine hydrochlorides, offering both theoretical insights and practical experimental protocols for their characterization. Understanding these properties is paramount for researchers, scientists, and drug development professionals to advance azetidine-containing compounds through the development pipeline.

Solubility: A Cornerstone of Drug Action

Aqueous solubility is a fundamental prerequisite for the absorption and distribution of an active pharmaceutical ingredient (API). For basic compounds like substituted azetidines, forming a hydrochloride salt is a common strategy to enhance solubility.[6][7]

Factors Influencing the Solubility of Substituted Azetidine Hydrochlorides

The aqueous solubility of a substituted azetidine hydrochloride is a multifactorial property influenced by:

  • The Substituent: The nature of the substituent on the azetidine ring plays a critical role. Polar functional groups (e.g., hydroxyl, carboxyl) can increase solubility through favorable interactions with water molecules. Conversely, bulky, non-polar substituents will likely decrease aqueous solubility.

  • Crystal Lattice Energy: The arrangement of ions in the crystal lattice significantly impacts the energy required to break the crystal structure and dissolve the compound. Different polymorphic forms of the same azetidine hydrochloride can exhibit varying solubilities.

  • pH of the Medium: The solubility of an amine hydrochloride is highly pH-dependent. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the azetidine.

Experimental Determination of Aqueous Solubility

A robust understanding of a compound's solubility is gained through empirical measurement. The following protocol outlines a standard shake-flask method for determining thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a substituted azetidine hydrochloride in a given buffer system.

Materials:

  • Substituted azetidine hydrochloride

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Preparation: Add an excess amount of the substituted azetidine hydrochloride to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve of known concentrations.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

pKa: The Influence of Ionization on Physicochemical Properties

The acid dissociation constant (pKa) of the protonated azetidine nitrogen is a critical parameter that dictates the degree of ionization at a given pH. This, in turn, influences solubility, lipophilicity, and permeability. The basicity of the azetidine nitrogen is influenced by the electronic effects of the substituents on the ring.[8] Electron-withdrawing groups will decrease the basicity (lower the pKa of the conjugate acid), while electron-donating groups will increase it.

Experimental Determination of pKa

Potentiometric titration is a classic and reliable method for pKa determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the protonated azetidine nitrogen.

Materials:

  • Substituted azetidine hydrochloride

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-precision pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the substituted azetidine hydrochloride in deionized water.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titration: Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, where half of the protonated azetidine has been neutralized.

Lipophilicity: Navigating Biological Membranes

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH.[9][10] For ionizable compounds like azetidine hydrochlorides, LogD is more physiologically relevant as it considers the distribution of both the ionized and non-ionized forms.[9]

Impact of Substituents on Lipophilicity

The lipophilicity of a substituted azetidine can be tuned by modifying the substituents.[11] Increasing the number of carbon atoms or introducing lipophilic functional groups will generally increase the LogP/LogD. Conversely, adding polar groups will decrease lipophilicity.

Experimental Determination of LogD

The shake-flask method is the gold standard for LogD determination, though HPLC-based methods offer higher throughput.[10][12]

Experimental Protocol: LogD Determination (Shake-Flask Method)

Objective: To determine the distribution coefficient (LogD) of a substituted azetidine hydrochloride at a specific pH.

Materials:

  • Substituted azetidine hydrochloride

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Preparation: Prepare a stock solution of the substituted azetidine hydrochloride in the aqueous buffer.

  • Partitioning: In a vial, combine equal volumes of the n-octanol and the aqueous stock solution.

  • Equilibration: Tightly cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and organic phases. Analyze the concentration of the compound in each phase by HPLC.

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Solid-State Characterization: Unveiling the Crystalline Form

The solid-state properties of a drug substance, including its crystalline form (polymorphism), melting point, and thermal stability, are critical for formulation development and ensuring consistent product quality. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing these properties.[13][14][15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.[13][14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which decomposition occurs.[14][16]

Experimental Protocol: Solid-State Characterization by DSC and TGA

Objective: To determine the melting point, thermal stability, and identify any phase transitions of a substituted azetidine hydrochloride.

Materials:

  • Substituted azetidine hydrochloride

  • DSC instrument

  • TGA instrument

  • Aluminum pans

Procedure (DSC):

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

  • Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Data Interpretation: The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization or decomposition.

Procedure (TGA):

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • Data Interpretation: The TGA curve will show the percentage of weight loss as a function of temperature, indicating decomposition or loss of volatiles.

Hygroscopicity: Interaction with Atmospheric Moisture

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][18] For pharmaceutical solids, excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation, impacting the stability and shelf-life of the drug product.[][19][20]

Assessing Hygroscopicity

Gravimetric Sorption Analysis (GSA) is a common method to assess the hygroscopicity of a material by measuring the change in mass as it is exposed to varying levels of relative humidity (RH).[18][19]

Experimental Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)

Objective: To evaluate the moisture sorption and desorption behavior of a substituted azetidine hydrochloride.

Materials:

  • Substituted azetidine hydrochloride

  • Gravimetric Sorption Analyzer

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample in the GSA instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen until a constant weight is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a series of increasing relative humidity levels (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Then, decrease the RH in a stepwise manner back to 0%. The instrument records the weight change at each RH step.

  • Data Analysis: Plot the change in mass versus relative humidity to generate a sorption-desorption isotherm. This plot reveals the extent of moisture uptake and any hysteresis, which can indicate changes in the solid form.

Chemical Stability: Ensuring the Integrity of the Molecule

The chemical stability of an API is of utmost importance. The strained four-membered ring of azetidines can be susceptible to ring-opening reactions, particularly under acidic conditions.[8][21][22] Forced degradation studies are performed to identify potential degradation pathways and develop stable formulations.

Forced Degradation Studies

Forced degradation studies involve exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate decomposition.[21][22]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of a substituted azetidine hydrochloride under various stress conditions.

Materials:

  • Substituted azetidine hydrochloride

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

Procedure:

  • Stress Conditions: Prepare solutions of the substituted azetidine hydrochloride in acidic, basic, and oxidative media. Expose a solid sample to heat and light according to ICH guidelines.

  • Time Points: At various time points, withdraw samples from each stress condition.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

  • Data Interpretation: Determine the percentage of degradation and identify the major degradation products. This information is crucial for understanding the stability profile of the molecule.

Data Summary and Visualization

The following table summarizes the key physicochemical properties and the corresponding analytical techniques discussed in this guide.

Physicochemical PropertyKey Influencing FactorsPrimary Analytical Technique(s)
Aqueous Solubility Substituent nature, crystal lattice energy, pHShake-Flask Method with HPLC quantification
pKa Electronic effects of substituentsPotentiometric Titration
Lipophilicity (LogD) Substituent nature, pHShake-Flask Method or HPLC with HPLC quantification
Solid-State Properties Polymorphism, molecular packingDifferential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Hygroscopicity Chemical structure, crystal formGravimetric Sorption Analysis (GSA)
Chemical Stability Ring strain, pH, temperature, lightForced Degradation Studies with HPLC-UV/MS

Diagrams of Experimental Workflows

experimental_workflow cluster_solubility Solubility Determination cluster_logd LogD Determination sol_start Add excess compound to buffer sol_equilibrate Equilibrate (24-48h) sol_start->sol_equilibrate sol_centrifuge Centrifuge sol_equilibrate->sol_centrifuge sol_sample Sample and dilute supernatant sol_centrifuge->sol_sample sol_hplc Analyze by HPLC sol_sample->sol_hplc sol_end Calculate Solubility sol_hplc->sol_end logd_start Combine aqueous solution and n-octanol logd_equilibrate Vortex and equilibrate logd_start->logd_equilibrate logd_centrifuge Centrifuge for phase separation logd_equilibrate->logd_centrifuge logd_sample Sample both phases logd_centrifuge->logd_sample logd_hplc Analyze by HPLC logd_sample->logd_hplc logd_end Calculate LogD logd_hplc->logd_end

Caption: Experimental workflows for solubility and LogD determination.

solid_state_workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) start Substituted Azetidine Hydrochloride Sample dsc_prep Weigh sample into pan start->dsc_prep tga_prep Place sample in pan start->tga_prep dsc_run Heat at a constant rate dsc_prep->dsc_run dsc_analyze Analyze thermogram dsc_run->dsc_analyze dsc_result Melting Point, Phase Transitions dsc_analyze->dsc_result tga_run Heat at a constant rate tga_prep->tga_run tga_analyze Analyze weight loss curve tga_run->tga_analyze tga_result Thermal Stability, Decomposition Temp. tga_analyze->tga_result

Caption: Workflow for solid-state characterization using DSC and TGA.

Conclusion

A thorough understanding and characterization of the physicochemical properties of substituted azetidine hydrochlorides are indispensable for successful drug development. The interplay between solubility, pKa, lipophilicity, solid-state characteristics, hygroscopicity, and chemical stability dictates the biopharmaceutical performance and manufacturability of these compounds. By employing the systematic experimental approaches outlined in this guide, researchers can build a comprehensive data package to support the selection and optimization of azetidine-based drug candidates, ultimately increasing the probability of advancing these promising molecules to the clinic.

References

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  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
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Methodological & Application

Williamson ether synthesis for 3-alkoxyazetidines experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring, particularly the 3-alkoxyazetidine scaffold, has emerged as a critical pharmacophore in modern medicinal chemistry. It serves as a metabolic "hard" replacement for cyclobutanes or gem-dimethyl groups, offering lowered lipophilicity (


) and improved solubility while maintaining rigid vector orientation.

This guide details the Williamson Ether Synthesis of 3-alkoxyazetidines starting from N-protected-3-hydroxyazetidines. We present two distinct, validated protocols:

  • Method A (Discovery Scale): Sodium Hydride (NaH) mediated alkylation for difficult electrophiles.

  • Method B (Process Scale): Phase Transfer Catalysis (PTC) for safety, scalability, and green chemistry compliance.

Strategic Considerations & Mechanism

The Challenge of Azetidine Functionalization

Azetidines possess significant ring strain (~26 kcal/mol). While the ring is kinetically stable to basic conditions, thermodynamic instability can lead to ring-opening polymerization or hydrolysis under acidic or harsh thermal conditions.

Critical Success Factors:

  • N-Protection: The secondary amine must be protected (e.g., Boc, Cbz, Benzhydryl) to prevent competitive N-alkylation. N-Boc is preferred for its stability to basic alkylation conditions.

  • Leaving Group Selection: The reaction utilizes the 3-hydroxy group as the nucleophile (alkoxide). The electrophile (R-X) should be a primary alkyl halide, mesylate, or tosylate to favor SN2 over E2 elimination.[1]

  • Puckering Effect: The azetidine ring exists in a puckered conformation. Substituents at the 3-position can influence the barrier to inversion, affecting reactivity rates compared to acyclic alcohols.

Reaction Mechanism & Pathway

The synthesis proceeds via a classic SN2 mechanism.[1][2] The base deprotonates the hydroxyl group, forming a highly nucleophilic alkoxide which attacks the alkyl halide.

ReactionMechanism Start N-Boc-3-Hydroxyazetidine Inter Intermediate: Azetidin-3-oxide Anion Start->Inter Deprotonation Base Base (NaH or NaOH) Base->Inter Product Product: 3-Alkoxyazetidine Inter->Product SN2 Attack Side Side Product: Alkene (via E2) Inter->Side Elimination (if R-X hindered) Electrophile Electrophile (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for the O-alkylation of N-Boc-3-hydroxyazetidine.

Experimental Protocols

Method A: Sodium Hydride (NaH) – The Discovery Standard

Best for: Small scale (<5g), unreactive electrophiles, or rapid library synthesis. Caveats: Requires anhydrous conditions; H2 gas evolution.

Materials
  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Electrophile (Alkyl bromide/iodide) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (preferred for rate) or THF (easier workup)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under N2 or Ar atmosphere.

  • NaH Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil if the downstream purification is sensitive to lipophilic impurities. Decant hexanes carefully.

  • Solvation: Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate) and cool to 0 °C in an ice bath.

  • Deprotonation: Dissolve N-Boc-3-hydroxyazetidine in a minimal amount of DMF. Add dropwise to the NaH suspension.[3]

    • Observation: Vigorous bubbling (H2) will occur.

    • Time: Stir at 0 °C for 15–30 mins until bubbling ceases.

  • Alkylation: Add the electrophile (R-X) dropwise (neat or in DMF) at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–16 hours.

    • QC Check: Monitor by TLC (stain with KMnO4 or Ninhydrin) or LCMS.

  • Quenching: Cool back to 0 °C. Carefully add saturated aqueous NH4Cl dropwise to quench excess hydride.

  • Workup: Dilute with EtOAc. Wash organic layer with H2O (3x) to remove DMF, followed by Brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Phase Transfer Catalysis (PTC) – The Process Standard

Best for: Scale-up (>10g), simple alkyl halides, "Green" chemistry requirements. Caveats: Slower kinetics than NaH; requires optimization of catalyst load.

Materials
  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Base: 30-50% NaOH (aq) or KOH (solid, pulverized)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI (5–10 mol%)

  • Solvent: Toluene (preferred) or 2-MeTHF.

Step-by-Step Protocol
  • Setup: Charge a reactor with N-Boc-3-hydroxyazetidine and Toluene (5–10 volumes).

  • Catalyst Addition: Add TBAB (0.05 equiv). Agitate to dissolve.

  • Base Addition: Add 50% NaOH solution (4.0 equiv). The mixture will become biphasic.

  • Alkylation: Add the alkyl halide (1.2 – 1.5 equiv) in a single portion.

  • Reaction: Heat to 50–60 °C with vigorous stirring (high shear is critical for PTC).

    • Note: Reaction times are typically 4–12 hours.

  • Workup: Cool to RT. Stop agitation and allow phases to separate.

    • Advantage:[4][5][6] The product resides in the Toluene layer; the base and salts remain in the aqueous layer.

  • Washing: Drain aqueous layer. Wash organic layer with water (1x) and brine (1x).

  • Isolation: Concentrate Toluene layer. Crystallization is often possible from Heptane/IPAc if the product is solid.

Decision Matrix & Troubleshooting

Use the following logic to select the appropriate conditions for your specific substrate.

DecisionTree Start Select Electrophile (R-X) Type Is R-X Primary or Secondary? Start->Type Scale Scale of Reaction? Type->Scale Primary (MeI, BnBr, EtBr) NaH_Cold Method A: NaH (DMF, 0°C, longer time) Type->NaH_Cold Secondary / Hindered Warning Avoid Tertiary Halides (Elimination Dominates) Type->Warning Tertiary PTC Method B: PTC (Toluene/NaOH/TBAB) Scale->PTC > 5 grams NaH Method A: NaH (DMF, RT) Scale->NaH < 100 mg (Library)

Figure 2: Decision matrix for selecting experimental conditions.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Alkoxide aggregation or poor solubility.Switch solvent to DMF (Method A) or increase catalyst load/agitation speed (Method B).
Elimination Product (Alkene) Electrophile is too hindered or base is too strong/hot.Lower temperature.[3] Switch from NaH to weaker bases (e.g., Cs2CO3 in MeCN).
N-Alkylation Boc group cleavage (rare but possible at high T).Ensure temperature < 80°C. Verify pH of aqueous layer in PTC is not >14 for prolonged periods.
Emulsion (Method B) Similar densities of organic/aqueous phases.Filter through Celite pad. Add solid NaCl to saturate aqueous layer.

References

  • General Williamson Ether Synthesis Mechanism Chemistry Steps. "The Williamson Ether Synthesis."[1][2][7][8] [Link]

  • Phase Transfer Catalysis Guidelines ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis Reagent Guide." [Link]

  • Azetidine Ring Stability & Functionalization Organic & Biomolecular Chemistry. "Recent advances in the synthesis and reactivity of azetidines." [Link]

  • Scale-Up Considerations Organic Process Research & Development. "Process Development for Azetidine Derivatives." (General reference to journal scope for scale-up). [Link]

Sources

Application Notes and Protocols for the Purification of 3-(2-Ethoxyethoxy)azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3-(2-Ethoxyethoxy)azetidine hydrochloride, a key building block in contemporary drug discovery and development. Recognizing the critical impact of purity on experimental outcomes and API quality, this document offers a deep dive into various purification techniques, including recrystallization, flash chromatography, and acid-base extraction. The protocols are presented with a focus on the underlying chemical principles, empowering researchers to not only execute the procedures but also to troubleshoot and adapt them for analogous azetidine derivatives. This guide is structured to provide both theoretical understanding and practical, actionable methodologies for obtaining high-purity this compound.

Introduction: The Importance of Purity for Azetidine Scaffolds

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique strained ring system imparts desirable physicochemical properties to parent molecules, often leading to improved solubility, metabolic stability, and target engagement. This compound, in particular, serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1]

The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and potentially introduce toxicological liabilities in downstream applications. This guide, therefore, addresses the critical need for robust and reliable purification strategies for this valuable synthetic building block.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₇H₁₆ClNO₂Indicates a relatively small and polar molecule.
Molecular Weight 181.66 g/mol
Form Hydrochloride SaltThe ionic nature of the salt significantly influences its solubility. It is generally more soluble in polar, protic solvents and less soluble in nonpolar organic solvents.[2]
Polarity HighThe ether and azetidine functionalities contribute to its high polarity, making it water-soluble and challenging to purify using standard normal-phase chromatography.
Basicity The azetidine nitrogen is basic.This property is exploited in acid-base extraction techniques. The basicity can also lead to strong interactions with acidic silica gel during chromatography, causing tailing.[3]

Purification Strategy Selection

The choice of purification technique is dictated by the nature and quantity of impurities, the scale of the purification, and the desired final purity. A multi-step approach is often the most effective.

Purification_Strategy Start Crude 3-(2-Ethoxyethoxy)azetidine hydrochloride Recrystallization Recrystallization Start->Recrystallization If crude purity is high and impurities have different solubilities Chromatography Flash Chromatography Start->Chromatography For complex mixtures or low-yielding reactions AcidBase Acid-Base Extraction Start->AcidBase Gross non-basic impurities PureProduct High-Purity Product (>98%) Recrystallization->PureProduct Chromatography->PureProduct AcidBase->Recrystallization Further purification AcidBase->Chromatography For complex mixtures or isomeric impurities

Caption: Decision workflow for selecting a purification strategy.

Recrystallization: The Classic Approach for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[4] For polar hydrochloride salts like this compound, polar protic solvents or a mixture of a polar and a less polar solvent are often effective.[5]

Solvent Selection Principles

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

Recommended Solvent Systems

Based on the purification of analogous azetidine hydrochlorides and general principles for amine salts, the following solvent systems are recommended for initial screening:[6][7]

Solvent SystemRationale
Isopropanol (IPA) / Diethyl EtherIPA dissolves the polar salt upon heating, while the addition of the less polar ether as an anti-solvent induces crystallization upon cooling.
Methanol / Ethyl AcetateSimilar to the IPA/ether system, methanol acts as the primary solvent and ethyl acetate as the anti-solvent. This system has been successfully used for 3-hydroxyazetidine hydrochloride.[6]
Ethanol / WaterA small amount of water can aid in dissolving the hydrochloride salt at elevated temperatures, with ethanol modulating the polarity to encourage crystallization upon cooling.
AcetonitrileCan be a good single-solvent system for moderately polar compounds.
Step-by-Step Recrystallization Protocol

This protocol describes a two-solvent recrystallization, which offers excellent control over the crystallization process.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent #1 (e.g., isopropanol or methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add solvent #2 (the anti-solvent, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.

  • Redissolution: Add a few drops of hot solvent #1 to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent #2 to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Flash Chromatography: For Complex Mixtures and Non-Crystalline Products

Flash chromatography is a rapid and efficient method for purifying compounds from complex mixtures.[9] However, the polar and basic nature of this compound presents challenges for standard silica gel chromatography, often resulting in poor separation and peak tailing.[3]

Mitigating Tailing: The Key to Successful Chromatography

The acidic silanol groups on the surface of silica gel can strongly interact with the basic azetidine nitrogen, leading to tailing. To overcome this, several strategies can be employed:

  • Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (0.1-2% v/v), to the eluent can neutralize the acidic sites on the silica gel.[10]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Provides a basic surface that minimizes interactions with basic analytes.[9]

    • Amine-functionalized silica: The bonded amino groups create a basic surface, improving the chromatography of basic compounds.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content and a small amount of water, which is well-suited for highly polar compounds.[11]

Recommended Eluent Systems

For polar compounds, a more polar eluent system is required. The following are good starting points for method development:

Stationary PhaseEluent SystemRationale
Silica GelDichloromethane (DCM) / Methanol (MeOH) with 0.1-2% Triethylamine (TEA)A standard choice for polar compounds, with TEA to suppress tailing.
Basic AluminaEthyl Acetate / Hexanes or DCM / MeOHThe basic stationary phase allows for chromatography without a basic modifier in the eluent.
Amine-Functionalized SilicaEthyl Acetate / Hexanes or DCM / MeOHOffers improved peak shape and reproducibility for basic compounds.[3]
HILICAcetonitrile / Water with a buffer (e.g., ammonium formate)Ideal for very polar compounds that are poorly retained in reversed-phase chromatography.[12]
Step-by-Step Flash Chromatography Protocol
  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). The target compound should have an Rf value between 0.2 and 0.4 for optimal separation.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Run the chromatography, collecting fractions. A gradient elution (gradually increasing the polarity of the eluent) can be beneficial for separating compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Method Development ColumnPacking 2. Column Packing TLC->ColumnPacking SampleLoading 3. Sample Loading ColumnPacking->SampleLoading Elution 4. Elution & Fraction Collection SampleLoading->Elution FractionAnalysis 5. Fraction Analysis (TLC) Elution->FractionAnalysis SolventRemoval 6. Combine Pure Fractions & Evaporate FractionAnalysis->SolventRemoval PurityCheck 7. Purity Analysis (NMR, HPLC) SolventRemoval->PurityCheck

Caption: A typical workflow for flash column chromatography.

Acid-Base Extraction: A Chemoselective Purification Technique

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[13] It is particularly useful for removing non-basic impurities from the crude this compound.

The Underlying Principle

The basic azetidine nitrogen can be protonated by an acid to form a water-soluble ammonium salt. Conversely, treatment with a base will deprotonate the ammonium salt, regenerating the free amine which is more soluble in organic solvents.

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Conversion to Free Base: Wash the organic solution with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) to convert the hydrochloride salt to the free amine. The free amine will remain in the organic layer, while any acidic impurities will be extracted into the aqueous layer.

  • Separation: Separate the organic and aqueous layers.

  • Back-Extraction (Optional): To remove any neutral impurities, the organic layer containing the free amine can be extracted with an aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving the neutral impurities in the organic layer.

  • Isolation of the Free Base: The aqueous layer from step 4 can be basified, and the free amine can be extracted back into an organic solvent.

  • Conversion back to Hydrochloride Salt: To obtain the final product as the hydrochloride salt, the organic solution of the free amine can be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration.

Chiral Purification: For Enantiomerically Pure Azetidines

If the synthesis of this compound is not stereospecific, the product may be a racemic mixture. For applications where a single enantiomer is required, chiral purification is necessary.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase is highly specific to the analyte and requires empirical screening.[14][15]

  • Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.

Purity Assessment: Validating the Purification Process

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for an accurate determination of purity against a certified internal standard.[16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a sensitive method for detecting and quantifying impurities. Purity is typically reported as the area percentage of the main peak.[18]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the purity and identifying the presence of impurities.

Conclusion

The purification of this compound requires a thoughtful approach that considers the compound's polar and basic nature. A combination of techniques, starting with a bulk purification method like recrystallization or acid-base extraction, followed by a high-resolution technique like flash chromatography if necessary, will generally yield material of high purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize purification strategies for this important building block and other related azetidine derivatives.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • PMC. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?[Link]

  • Sorbent Technologies, Inc. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • ChemRxiv. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • ResearchGate. (2025). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]

  • Recrystallization. [Link]

  • Agilent. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • ZEOCHEM. Purification of APIs. [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • Organic Syntheses. azetidine. [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • PMC. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Google Patents. Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • Google Patents.

Sources

Derivatization of 3-(2-Ethoxyethoxy)azetidine Hydrochloride for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring is a privileged four-membered heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry.[1] Its incorporation into molecular architecture imparts conformational rigidity, can improve metabolic stability, and enhances physicochemical properties such as solubility.[2] This guide provides a comprehensive technical overview and detailed, field-tested protocols for the derivatization of 3-(2-Ethoxyethoxy)azetidine hydrochloride , a versatile building block for generating diverse chemical libraries aimed at biological screening.[3] We will explore robust N-acylation and N-sulfonylation strategies, detailing the underlying chemical principles, step-by-step experimental procedures, and methods for structural characterization, thereby enabling researchers to efficiently synthesize novel compounds for drug discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

In contemporary drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Azetidines have emerged as vital motifs, appearing in several FDA-approved drugs like baricitinib and cobimetinib.[2] Their value stems from the unique three-dimensional vector they introduce into a molecule, a consequence of their strained four-membered ring.[1] This inherent ring strain not only defines spatial orientation but also makes azetidines valuable synthetic intermediates for more complex structures.[4][5]

The specific subject of this guide, This compound , offers two key features for derivatization:

  • The Azetidine Nitrogen: A secondary amine that serves as the primary reactive handle for introducing a vast array of functional groups.

  • The Ethoxyethoxy Side Chain: This ether-rich chain generally enhances aqueous solubility, a desirable property for compounds intended for biological assays.[3]

This document serves as a practical guide for researchers, providing the necessary protocols to leverage this building block for the creation of novel chemical entities with therapeutic potential.

Core Principles and Strategic Workflow

The derivatization of this compound is centered on the nucleophilicity of the azetidine nitrogen. As the starting material is a hydrochloride salt, a critical first step in nearly all derivatization reactions is the liberation of the free secondary amine.

Causality of Experimental Choice: Free Base Generation The hydrochloride salt form ensures stability and improves the handling characteristics of the amine. However, the protonated nitrogen is not nucleophilic and will not react with electrophiles. Therefore, a stoichiometric amount of a non-nucleophilic base must be added in situ to neutralize the HCl salt and generate the reactive free base. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

The overall synthetic and screening workflow is a multi-stage process designed for efficiency and validated results.

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Screening A Start: 3-(2-Ethoxyethoxy)azetidine HCl B Free Base Generation (e.g., +DIPEA, TEA) A->B C N-Acylation (Amide Formation) B->C Add R-COOH + HATU D N-Sulfonylation (Sulfonamide Formation) B->D Add R-SO2Cl E Purification (Column Chromatography) C->E D->E F Characterization (NMR, MS, HPLC) E->F G Biological Assay (Primary Screen) F->G H Hit Confirmation (Dose-Response) G->H

Caption: General workflow for derivatization and biological evaluation.

Derivatization Protocols: From Reagents to Products

The following protocols are robust, reproducible, and adaptable for generating a library of compounds. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation via HATU Coupling

Principle: This method forms a stable amide bond between the azetidine nitrogen and a carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids.[6] The reaction proceeds by forming a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the nucleophilic azetidine nitrogen.[7][8]

G cluster_mech HATU Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base (-BH⁺) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU_reagent HATU HATU_reagent->ActiveEster Amide N-Acyl Azetidine (Product) ActiveEster->Amide + Azetidine Azetidine Free Azetidine Azetidine->Amide G cluster_mech_sulf N-Sulfonylation Mechanism Azetidine Free Azetidine Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack SulfonylCl Sulfonyl Chloride (R-SO₂Cl) SulfonylCl->Intermediate Sulfonamide N-Sulfonyl Azetidine (Product) Intermediate->Sulfonamide - Cl⁻ Base Base (e.g., Pyridine) Base->Sulfonamide Removes H⁺ G A Compound Library (>95% Purity) B Primary Screen (Single Concentration, e.g., 10 µM) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay (Calculate IC₅₀/EC₅₀) C->D E Secondary / Selectivity Assays (Confirm Mechanism, Test Off-Targets) D->E F Lead Candidate E->F

Sources

Troubleshooting & Optimization

Preventing ring-opening of azetidines under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Ring-Opening Under Acidic Conditions for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis and manipulation of azetidine-containing compounds.

Q1: My azetidine ring opened during a reaction I expected to be straightforward. What are the most likely causes?

A: Azetidine ring-opening is a common problem, often triggered by acidic conditions that you might not have initially considered.[1][2] The primary culprit is the protonation of the azetidine nitrogen, which significantly increases the ring strain and makes the ring susceptible to nucleophilic attack.[1]

Common Triggers for Unwanted Ring-Opening:

  • Strongly Acidic Reagents: Direct use of strong acids like HCl, H₂SO₄, or even trifluoroacetic acid (TFA) for deprotection can readily lead to ring cleavage.[3]

  • Lewis Acids: Lewis acids such as AlCl₃, BF₃·OEt₂, and ZnCl₂ can also activate the azetidine nitrogen and promote ring-opening, often with high regioselectivity.[4][5]

  • Acidic Chromatography Media: Standard silica gel is inherently acidic and can cause the degradation of sensitive azetidines during purification.[2]

  • Intramolecular Nucleophilic Attack: If your molecule contains a pendant nucleophile (like an amide), it can attack the protonated azetidine ring in an intramolecular fashion, leading to decomposition.[1][6]

Immediate Troubleshooting Steps:

  • Re-evaluate your reaction conditions: Are there any acidic reagents or byproducts present?

  • Analyze your work-up procedure: Ensure all aqueous washes are neutral or slightly basic before concentration.

  • Modify your purification method: Switch to deactivated silica gel (treated with triethylamine), basic alumina, or Florisil for chromatography.[2]

Q2: I need to remove an N-Boc protecting group from my azetidine. How can I do this without causing ring-opening?

A: While standard N-Boc deprotection often involves strong acids like TFA, which can be detrimental to the azetidine ring, several milder methods have been developed to circumvent this issue.[3]

Recommended N-Boc Deprotection Protocols for Azetidines:

  • Method 1: p-Toluenesulfonic Acid (p-TsOH) under Mechanochemical Conditions: This solvent-free method offers a rapid and mild way to remove the Boc group, often yielding the corresponding tosylate salt in high yield.[7]

  • Method 2: Water at Reflux: For certain substrates, simply heating in water can effectively remove the Boc group without the need for any acidic reagents.[8]

  • Method 3: Carefully Controlled Acidic Conditions: While seemingly counterintuitive, using a controlled amount of a weaker acid, such as isopropanol hydrochloride, can sometimes achieve deprotection without significant ring-opening.[3]

Experimental Protocol: Mechanochemical N-Boc Deprotection [7]

  • In a ball-milling vial, combine the N-Boc protected azetidine and 2 equivalents of p-toluenesulfonic acid monohydrate.

  • Add a stainless steel ball and grind the mixture at 30 Hz for 10 minutes at room temperature.

  • Suspend the crude mixture in dichloromethane.

  • Collect the precipitated product (the deprotected amine as its toluenesulfonic salt) by filtration.

  • Air-dry the resulting solid.

Q3: How do substituents on the azetidine ring or the nitrogen atom affect its stability in acid?

A: Substituents play a crucial role in the stability of the azetidine ring. Their electronic and steric effects can either stabilize or destabilize the ring towards acid-mediated opening.

  • Electron-Withdrawing Groups on Nitrogen: Groups like tosyl (Ts), nosyl (Ns), or carbamates (Boc, Cbz) decrease the basicity of the azetidine nitrogen.[2] This makes protonation less favorable, thus increasing the stability of the ring under acidic conditions.

  • Aryl Substituents on Nitrogen: The nature of an N-aryl substituent significantly impacts stability. For instance, N-phenyl azetidines can be unstable, while N-pyridyl analogues, particularly 2- and 4-pyridyl, show enhanced stability.[1] This is attributed to the lower pKa of the azetidine nitrogen in the pyridyl systems, which reduces the extent of protonation at a given acidic pH.[1]

  • Substituents on the Ring Carbons: The presence of substituents on the carbon atoms of the azetidine ring can also influence stability through steric and electronic effects. For example, a bromo substituent can have a dual influence through its electron-withdrawing inductive effect and its steric bulk.[9]

Data Summary: Impact of N-Aryl Substituent on Azetidine Stability at pH 1.8 [1]

N-SubstituentHalf-life (T₁/₂) at pH 1.8Azetidine Nitrogen pKa (measured/calculated)
3-Pyridyl3.8 h-1.1 (calculated)
2-PyridylStable-
4-PyridylStable-
Phenyl0.5 h4.3 (measured)
4-Cyano-phenyl<10 min0.5 (measured)
Q4: What is the difference between using a Brønsted acid and a Lewis acid for reactions involving azetidines, and which is more likely to cause ring-opening?

A: Both Brønsted and Lewis acids can promote the ring-opening of azetidines, but they do so through slightly different mechanisms.

  • Brønsted acids are proton donors.[10][11][12][13] They protonate the azetidine nitrogen, increasing ring strain and making the ring carbons more electrophilic and susceptible to nucleophilic attack.[5]

  • Lewis acids are electron-pair acceptors.[10][11][12][13] They coordinate to the lone pair of the azetidine nitrogen, which also activates the ring for nucleophilic attack.[5]

In many cases, Lewis acids can be more effective at promoting regioselective ring-opening, particularly with external nucleophiles.[5] However, strong Brønsted acids are also highly effective at inducing ring cleavage, and in some instances, may be less desirable due to their lack of selectivity.[4] The choice between a Brønsted and Lewis acid will depend on the specific transformation you are trying to achieve and the overall stability of your azetidine derivative.

Visualizing Reaction Mechanisms

To better understand the processes involved, the following diagrams illustrate key concepts in azetidine chemistry.

Acid_Catalyzed_Ring_Opening cluster_0 Mechanism of Acid-Catalyzed Ring-Opening Azetidine Azetidine Protonated_Azetidine Protonated Azetidinium Ion (Activated) Azetidine->Protonated_Azetidine + H+ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product + Nu- H_plus H+ Nu Nu-

Caption: Acid-catalyzed ring-opening of azetidine.

Protective_Group_Strategy cluster_1 Decision Workflow for N-Protection Start Need to perform reaction under acidic conditions? Protect_N Protect Azetidine Nitrogen Start->Protect_N Yes Choose_PG Choose Appropriate Protecting Group (PG) Protect_N->Choose_PG Reaction Perform Reaction on Substrate-PG Choose_PG->Reaction Deprotection Mild Deprotection Reaction->Deprotection Final_Product Desired Product Deprotection->Final_Product

Caption: Workflow for protecting azetidines in acidic media.

Concluding Remarks

The stability of the azetidine ring is a critical consideration in synthetic planning. By understanding the mechanisms of acid-catalyzed ring-opening and employing appropriate protective group strategies and reaction conditions, researchers can successfully utilize these valuable building blocks in their synthetic endeavors. This guide provides a foundation for troubleshooting common issues and implementing robust experimental protocols. For further inquiries, please consult the referenced literature.

References

  • Azetidine. (n.d.). In Grokipedia.
  • Bromo Substituent's Influence on Azetidine Ring Stability: A Comparative Analysis. (n.d.). In Benchchem.
  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1585–1588. Retrieved from [Link]

  • O'Brien, P., & Smith, E. F. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139. Retrieved from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

  • Ghorai, M. K., & Kumar, A. (2008). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 73(10), 3945–3948. Retrieved from [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., ... & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Azetidine. (n.d.). In PubChem. Retrieved from [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. (2014). Asian Journal of Chemistry, 26(18), 6135-6138. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Retrieved from [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., ... & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Azetines and Azetidines. (n.d.). In Scribd. Retrieved from [Link]

  • Urban, M., & Pospisil, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Azetidine synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). MDPI. Retrieved from [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). Nature Communications, 10(1), 5040. Retrieved from [Link]

  • Lewis Acid vs Bronsted Acid. (2022, March 8). In BYJU'S. Retrieved from [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144. Retrieved from [Link]

  • Deb, M. L., & Borah, P. P. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Indian Chemical Society, 89(5), 659-663. Retrieved from [Link]

  • Lewis Acid vs Bronsted Acid - Definition, Differences & Examples. (n.d.). In Testbook. Retrieved from [Link]

  • What is the difference between a Bronsted-Lowry acid and a Lewis acid? (2014, April 17). In Quora. Retrieved from [Link]

  • Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis. (2021, February 13). In YouTube. Retrieved from [Link]

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Minimizing dimer formation in azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer Formation in Azetidine Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for azetidine synthesis. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome the common challenge of dimer formation in your experiments. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What exactly is "dimer formation" in the context of azetidine synthesis?

In azetidine synthesis, dimer formation refers to an intermolecular side reaction where two molecules of your precursor react with each other, instead of cyclizing intramolecularly to form the desired four-membered azetidine ring. This results in an eight-membered ring or an open-chain dimer, significantly reducing the yield of your target molecule and complicating purification.

Q2: Why is dimerization such a common problem when synthesizing a strained ring like azetidine?

The formation of an azetidine ring is challenging due to significant ring strain (approximately 25.4 kcal/mol).[1] This inherent strain creates a high activation energy barrier for the intramolecular cyclization. Consequently, the kinetically competitive intermolecular reaction pathway can become dominant under certain conditions, leading to the formation of more stable, larger rings or linear polymers.[2] The primary synthetic routes, such as the intramolecular cyclization of γ-haloamines or activated γ-amino alcohols, are particularly susceptible to this issue.[3]

Q3: What are the primary mechanistic pathways that lead to dimer formation?

Dimerization typically occurs through an intermolecular nucleophilic substitution reaction. For instance, in the synthesis via intramolecular cyclization, the amine of one precursor molecule can act as a nucleophile and attack the electrophilic carbon (bearing a leaving group) of a second precursor molecule. This bimolecular reaction competes directly with the desired unimolecular cyclization.

precursor γ-Haloamine Precursor (or similar) intramolecular Intramolecular Cyclization (Unimolecular) precursor->intramolecular Favored by High Dilution intermolecular Intermolecular Reaction (Bimolecular) precursor->intermolecular Favored by High Concentration azetidine Desired Azetidine (Monomer) intramolecular->azetidine dimer Dimer / Polymer (Side Product) intermolecular->dimer

Caption: Competing pathways in azetidine synthesis.

Troubleshooting Guide: Dimer Formation

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yields are low, and I've isolated a significant amount of a high-molecular-weight byproduct.

Initial Analysis: This is the classic sign of dimerization or polymerization. The intermolecular reaction is outcompeting the desired intramolecular cyclization. This is especially common at high concentrations of your starting material.[2]

Solutions & Optimization Strategies:

  • Employ High-Dilution Conditions:

    • Causality: The rate of the desired intramolecular reaction is dependent on the concentration of the precursor (first-order kinetics), while the rate of the intermolecular dimerization is dependent on the square of the precursor concentration (second-order kinetics). By significantly lowering the concentration, you kinetically favor the unimolecular cyclization.

    • Protocol:

      • Calculate the required solvent volume to achieve a precursor concentration of 0.01 M to 0.001 M.

      • Set up your reaction in a vessel large enough to accommodate this volume.

      • Instead of adding the precursor all at once, use a syringe pump to add it slowly over several hours to the reaction mixture. This technique, known as "pseudo-high dilution," maintains a very low instantaneous concentration of the reactive species.

  • Optimize Reaction Temperature:

    • Causality: While higher temperatures can increase the rate of most reactions, they can sometimes favor the side reaction leading to the dimer if it has a higher activation energy but is thermodynamically more stable. Conversely, for some systems, higher temperatures might be necessary to overcome the ring strain barrier for azetidine formation.[4] The effect is system-dependent.

    • Protocol:

      • Run a set of small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, and 80 °C).

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature that maximizes the ratio of azetidine to dimer.

  • Choice of Base and Solvent:

    • Causality: The base deprotonates the amine, increasing its nucleophilicity. A strong, non-nucleophilic, sterically hindered base (e.g., NaH, KHMDS, or a proton sponge) is often ideal as it minimizes side reactions. The solvent can influence reaction rates through polarity and solvation effects. A polar aprotic solvent like THF, DMF, or acetonitrile is typically used.

    • Protocol:

      • If using a base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH.

      • Ensure your solvent is anhydrous, as water can interfere with the reaction.

      • If solubility is an issue at high dilution, screen alternative polar aprotic solvents.

Problem 2: Even under high-dilution conditions, dimer formation remains a significant issue.

Initial Analysis: If dilution alone is not sufficient, the intrinsic rate of the intramolecular cyclization is too slow compared to the intermolecular reaction. This may be due to a poor leaving group or electronic effects from substituents.

Solutions & Optimization Strategies:

  • Enhance Leaving Group Ability:

    • Causality: The intramolecular ring closure is an SN2 reaction. The rate of this reaction is highly dependent on the quality of the leaving group. A more reactive leaving group will accelerate the desired cyclization.

    • Protocol:

      • If you are using a chloride (-Cl) as a leaving group, consider converting it to a bromide (-Br) or iodide (-I).

      • Alternatively, convert a terminal alcohol into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). Triflate is an exceptionally good leaving group and can dramatically increase the rate of cyclization.

  • Modify the Nitrogen Protecting Group:

    • Causality: The substituent on the nitrogen atom can have significant electronic and steric effects. A bulky protecting group can sterically hinder the intermolecular reaction. An electron-withdrawing protecting group (e.g., tosyl, nosyl) can decrease the nucleophilicity of the nitrogen, which may slow both pathways, but can also increase the acidity of the N-H proton, allowing for the use of milder bases.[1] Conversely, for some mechanisms, a more nucleophilic nitrogen is required.

    • Protocol:

      • If using an N-benzyl group, consider switching to a tosyl (Ts) or Boc (tert-butyloxycarbonyl) group.

      • The N-Boc group is particularly useful as it can be easily removed later under acidic conditions.[5]

Table 1: Summary of Troubleshooting Parameters
ParameterRecommended ActionRationale
Concentration Decrease (0.01 M - 0.001 M) / Use Syringe PumpKinetically disfavors the bimolecular (dimer) reaction over the unimolecular (azetidine) reaction.
Temperature Screen a range (e.g., 0 °C to 80 °C)The optimal temperature is system-dependent; find the sweet spot that maximizes the monomer-to-dimer ratio.
Leaving Group Improve reactivity (Cl < Br < I < OMs < OTs < OTf)A better leaving group accelerates the desired intramolecular SN2 cyclization.
Base Use strong, non-nucleophilic, hindered base (e.g., NaH, KHMDS)Ensures efficient deprotonation of the amine without competing nucleophilic attack from the base itself.
N-Substituent Modify protecting group (e.g., Boc, Ts)Can alter the nucleophilicity of the nitrogen and sterically hinder the intermolecular pathway.[1]
Troubleshooting Workflow

start Low Azetidine Yield & High MW Byproduct check_conc Is reaction concentration > 0.05 M? start->check_conc high_dilution Implement High Dilution (0.001-0.01 M) Use Syringe Pump Addition check_conc->high_dilution Yes check_lg Is the Leaving Group (e.g., -Cl) suboptimal? check_conc->check_lg No high_dilution->check_lg improve_lg Improve Leaving Group (e.g., to -OMs, -OTs, -OTf) check_lg->improve_lg Yes check_temp Have you optimized the temperature? check_lg->check_temp No improve_lg->check_temp optimize_temp Screen a range of temperatures (e.g., 0 °C to 80 °C) check_temp->optimize_temp No check_base Is your base optimal? check_temp->check_base Yes optimize_temp->check_base optimize_base Switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS) check_base->optimize_base No success Problem Solved: Azetidine Yield Increased check_base->success Yes optimize_base->success

Caption: A step-by-step workflow for troubleshooting dimer formation.

Example Protocol: Synthesis of N-Boc-azetidine from 3-chloro-N-Boc-propylamine

This protocol highlights critical steps to minimize dimer formation during the intramolecular cyclization.

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous THF (to achieve a final concentration of 0.01 M).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF. Heat the suspension to reflux.

  • Precursor Addition (Critical Step): Dissolve the 3-chloro-N-Boc-propylamine precursor in a minimal amount of anhydrous THF. Using a syringe pump, add the precursor solution to the refluxing NaH suspension over a period of 6-8 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at reflux for an additional 12 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N-Boc-azetidine.

References
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • BenchChem. (2025). Protocols. BenchChem Technical Support.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Scientific Diagram]. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved from [Link]

  • Kearney, A. M., & Vanderwal, C. D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of chemical research, 55(23), 3439–3451.
  • Chemistry Stack Exchange. (2015, November 4). Mechanism for synthesising azetidine. Retrieved from [Link]

  • Zhu, Y., et al. (2023). Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. Journal of the American Chemical Society.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Meichl, M., & Waser, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Griesbeck, A. G., & Uhlig, S. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein journal of organic chemistry, 10, 1740–1749.
  • Nottingham ePrints. (2022, March 27). Photochemical Approaches to Azetidines.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • BenchChem. (2025). Minimizing epimerization during functionalization of azetidine rings. BenchChem Technical Support.
  • BenchChem. (2025).
  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49601-49624.

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Validation & Comparative

Comparative analysis of 3-alkoxyazetidines versus other 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Small Ring" Renaissance

In modern drug discovery, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl groups, carbonyls, and larger saturated heterocycles like pyrrolidine or piperidine. While 3-fluoroazetidines have long been the "gold standard" for lowering basicity and blocking metabolism, 3-alkoxyazetidines offer a distinct and often overlooked physicochemical profile.

This guide objectively compares 3-alkoxyazetidines against their 3-fluoro, 3-hydroxy, and unsubstituted counterparts. We analyze how the ether linkage at C3 modulates pKa, lipophilicity, and conformation, providing a "Goldilocks" zone for specific drug design challenges.

Physicochemical Comparative Analysis

The substitution at the 3-position of the azetidine ring exerts a profound electronic and steric influence on the ring nitrogen. The following data synthesizes experimental trends and predicted values to highlight these differences.

Table 1: Physicochemical Property Landscape
Property3-Alkoxyazetidine (e.g., -OMe)3-Fluoroazetidine 3-Hydroxyazetidine Unsubstituted Azetidine
Basicity (pKa of NH) 9.6 – 9.8 (Moderate)8.5 – 9.0 (Low)~9.5 (Moderate)11.3 (High)
Lipophilicity (LogD) Tunable (depends on R-group)Low (Polar C-F bond)Very Low (Hydrophilic)Moderate
H-Bond Donors (HBD) 1 (NH)1 (NH)2 (NH, OH)1 (NH)
H-Bond Acceptors (HBA) 2 (N, O)1 (N) F is poor HBA2 (N, O)1 (N)
Metabolic Liability O-Dealkylation (CYP mediated)High StabilityGlucuronidationN-Oxidation / Ring Opening
Electronic Effect Inductive (-I)Strong Inductive (-I)Inductive (-I)None
Deep Dive: The pKa Modulation Effect

The basicity of the azetidine nitrogen is critical for solubility and hERG channel avoidance.

  • Unsubstituted Azetidine (pKa ~11.3): Highly basic. At physiological pH (7.4), it is fully protonated (cationic), which aids solubility but can hinder passive membrane permeability and increase hERG liability.

  • 3-Fluoroazetidine: The strong electronegativity of fluorine pulls electron density through the

    
    -framework (strong -I effect), significantly lowering the pKa to ~8.5–9.0. This often results in a higher fraction of neutral species at physiological pH, improving permeability but potentially reducing solubility.
    
  • 3-Alkoxyazetidine: The oxygen atom exerts a milder -I effect compared to fluorine. This results in a pKa of ~9.7. This is a strategic sweet spot : it retains enough basicity for salt formation and solubility while being less basic than the parent ring, thereby mitigating some promiscuous binding risks associated with high-pKa amines.

Conformational Analysis: The "Butterfly" Pucker

Azetidine rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain. The angle of this pucker is heavily influenced by the 3-substituent.

  • Electronic Control (The Gauche Effect): In 3-fluoroazetidine, the C-F bond prefers to be axial (or pseudo-axial) to maximize the hyperconjugative interaction between the nitrogen lone pair and the

    
     orbital.
    
  • Steric Control: In 3-alkoxyazetidines, the steric bulk of the alkoxy group (e.g., -OBn, -OtBu) competes with electronic effects. Large alkoxy groups force the substituent into a pseudo-equatorial position to minimize transannular steric clashes, potentially altering the vector of the nitrogen lone pair.

Implication for Drug Design: Changing a 3-fluoro group to a 3-methoxy group does not just change polarity; it may slightly alter the exit vector of the N-substituent, affecting binding affinity in tight pockets.

Synthetic Architectures

We present two primary validated routes for accessing 3-alkoxyazetidines. Route A is the industrial standard for simple ethers, while Route B is preferred for complex, diversity-oriented synthesis.

Visualizing the Synthetic Pathways

SyntheticRoutes cluster_0 Route A: Industrial Scale cluster_1 Route B: Diversity Oriented Epi Epichlorohydrin (Starting Material) Az3Ol 1-Benzhydryl-3-azetidinol (Key Intermediate) Epi->Az3Ol Benzhydrylamine Cyclization Alkylation NaH, R-X (O-Alkylation) Az3Ol->Alkylation ProdA 3-Alkoxyazetidine (Target A) Alkylation->ProdA Deprotection (H2, Pd/C) Ketone N-Boc-3-Azetidinone Red NaBH4 (Reduction) Ketone->Red Alcohol N-Boc-3-Hydroxyazetidine Red->Alcohol ProdB 3-Alkoxyazetidine (Target B) Alcohol->ProdB Ag2O, R-I (Mild Alkylation)

Figure 1: Comparative synthetic workflows. Route A utilizes ring closure, ideal for scale-up. Route B utilizes functional group interconversion, ideal for late-stage diversification.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-Boc-3-Methoxyazetidine (Route B)

Rationale: This method avoids the harsh conditions of NaH alkylation, suitable for substrates with sensitive functional groups.

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • Methyl Iodide (MeI) (5.0 eq)

  • Silver(I) Oxide (Ag₂O) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.73 g, 10 mmol) in anhydrous DCM (20 mL).

  • Reagent Addition: Add Methyl Iodide (3.1 mL, 50 mmol) in one portion.

  • Catalyst Addition: Add Silver(I) Oxide (3.48 g, 15 mmol) slowly. The reaction vessel should be wrapped in aluminum foil to protect from light.

  • Reaction: Stir the suspension vigorously at room temperature for 24–48 hours. Monitor by TLC (System: 30% EtOAc/Hexane; Stain: KMnO₄).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

  • Validation: Expected yield: 85–90%. Characterize via ¹H NMR (Look for methoxy singlet ~3.2 ppm and azetidine methines).

Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa measurement is essential to validate the "Goldilocks" basicity hypothesis.

Materials:

  • Test Compound (HCl salt preferred)

  • 0.1 M NaOH (Standardized)

  • 0.1 M HCl

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3)

  • Degassed water / 0.15 M KCl (ionic strength adjustor)

Workflow:

  • Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Sample Prep: Dissolve ~3–5 mg of the 3-alkoxyazetidine HCl salt in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

  • Acidification: Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.5 (ensuring full protonation).

  • Titration: Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near the inflection point).

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

    • Self-Validation Check: The curve should show a sharp inflection. If the curve is shallow, increase sample concentration.

Metabolic Stability & Safety Profile

The choice between alkoxy and fluoro substituents often comes down to metabolic fate.

  • 3-Fluoroazetidine: The C-F bond is metabolically inert under most physiological conditions. It blocks metabolism at the 3-position completely.

  • 3-Alkoxyazetidine: The ether linkage is susceptible to O-dealkylation by CYP450 enzymes (typically CYP2D6 or CYP3A4).

    • Risk:[1][2] Rapid clearance if the alkoxy group is small (e.g., methoxy).

    • Mitigation: Use deuterated methoxy groups (-OCD₃) or bulkier ethers (e.g., -OiPr, -OCF₃) to sterically hinder the enzymatic approach.

  • Toxicity (hERG):

    • Basic amines are a known pharmacophore for hERG inhibition.

    • Since 3-alkoxyazetidines (pKa ~9.7) are less basic than unsubstituted azetidines (pKa ~11.3), they generally exhibit lower hERG liability while maintaining sufficient solubility.

References
  • Lowe, D. (2010). Azetidines in Drug Discovery. In the Pipeline.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Contextual comparison of 4-membered rings).

  • Sirenko, V., et al. (2025). Synthesis and properties of 3-alkoxyazetidines. ChemicalBook Data.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Wiley-Interscience.
  • PubChem Database. (2025). Compound Summary: 3-Methoxyazetidine.[1][3] National Library of Medicine.

  • BenchChem. (2025).[4][5][6][7] Comparative Biological Activity of 3-Substituted Azetidine Analogs.

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×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(2-Ethoxyethoxy)azetidine hydrochloride
Reactant of Route 2
3-(2-Ethoxyethoxy)azetidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.